Alosetron hydrochloride

Catalog No.
S002537
CAS No.
132414-02-9
M.F
C17H19ClN4O
M. Wt
330.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alosetron hydrochloride

CAS Number

132414-02-9

Product Name

Alosetron hydrochloride

IUPAC Name

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H

InChI Key

FNYQZOVOVDSGJH-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Synonyms

2,3,4,5-tetrahydro-5-methyl-2-((5-methylimidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one monohydrochloride, alosetron, alosetron hydrochloride, alosetron monohydrochloride, GR 68755, GR68755, Lotronex

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

The exact mass of the compound Alosetron hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding the mechanisms of IBS

    Researchers are interested in how alosetron hydrochloride affects serotonin signaling in the gut and how this might be relevant to IBS symptoms. Studies are investigating the role of serotonin in gut motility and pain perception in IBS patients Journal of Clinical Gastroenterology: .

  • Alternative treatment options for IBS

    Alosetron hydrochloride's mechanism of action provides researchers with a potential target for developing new IBS medications. Studies are exploring similar drugs that might offer the benefits of alosetron hydrochloride without the safety concerns Clinical Gastroenterology and Hepatology: .

  • Studies on the safety and efficacy of alosetron hydrochloride in specific patient populations

    Since alosetron hydrochloride has been reintroduced with limitations, some research is focused on evaluating its safety and efficacy in specific groups of patients who might benefit from it, considering the strict prescribing guidelines Clinical Gastroenterology and Hepatology: .

Alosetron hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor, primarily used in the treatment of severe diarrhea-predominant irritable bowel syndrome in women. Its chemical structure is defined as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, monohydrochloride, with an empirical formula of C₁₇H₁₈N₄O·HCl and a molecular weight of 330.8 g/mol. Alosetron hydrochloride appears as a white to beige solid and has varying solubility in different pH environments, being most soluble in water (61 mg/mL) and less so in alkaline conditions (<0.1 mg/mL) .

Alosetron hydrochloride primarily undergoes metabolic transformations via cytochrome P450 enzymes, predominantly CYP2C9, CYP3A4, and CYP1A2. The drug’s metabolism results in several metabolites, with at least 13 identified in urine. The primary metabolite is a 6-hydroxy derivative that is subsequently conjugated to form glucuronides . The drug does not significantly inhibit major cytochrome P450 enzymes at therapeutic concentrations but can affect the metabolism of other drugs when taken concurrently .

As a selective antagonist of the 5-HT3 receptor, alosetron hydrochloride inhibits neuronal depolarization caused by serotonin binding. This action leads to reduced gastrointestinal motility and increased water reabsorption in the colon, alleviating symptoms such as abdominal pain, discomfort, and diarrhea associated with irritable bowel syndrome . The blockade of these receptors also contributes to decreased visceral hypersensitivity by modulating blood flow to brain regions involved in emotional responses to pain .

The synthesis of alosetron hydrochloride involves multiple steps starting from simpler organic compounds. Key steps include:

  • Formation of the pyridoindole core through cyclization reactions.
  • Introduction of the imidazole moiety via alkylation or condensation reactions.
  • Hydrochloride salt formation to enhance solubility and stability for pharmaceutical use.
    Specific details on the synthetic pathway are often proprietary to pharmaceutical companies and may not be fully disclosed in public literature.

Alosetron hydrochloride is primarily indicated for treating severe diarrhea-predominant irritable bowel syndrome in women who have not responded adequately to conventional therapy. It has been shown to improve symptoms significantly, although its use is restricted due to potential serious gastrointestinal side effects such as ischemic colitis and severe constipation . Due to these risks, it is prescribed under strict guidelines.

Alosetron hydrochloride has notable drug interactions due to its metabolism through cytochrome P450 enzymes. Co-administration with CYP1A2 inhibitors (e.g., fluvoxamine) can lead to increased plasma concentrations of alosetron, raising the risk of toxicity. Similarly, interactions with CYP3A4 inhibitors may also alter alosetron levels . Patients are advised to inform healthcare providers about all medications they are taking to avoid adverse interactions.

Several compounds share pharmacological properties with alosetron hydrochloride but differ in their mechanisms and applications:

Compound NameMechanism of ActionPrimary UseUnique Features
Ondansetron5-HT3 receptor antagonistNausea and vomiting treatmentUsed primarily in chemotherapy-induced nausea
Granisetron5-HT3 receptor antagonistNausea and vomiting treatmentLonger half-life than ondansetron
Palonosetron5-HT3 receptor antagonistNausea and vomiting treatmentUnique structure allows for prolonged action
Tegaserod5-HT4 receptor agonistConstipation-predominant irritable bowel syndromePromotes gastrointestinal motility

Alosetron's uniqueness lies in its specific targeting of the 5-HT3 receptor for treating diarrhea-predominant irritable bowel syndrome while minimizing effects on other serotonin receptors, which can lead to different therapeutic outcomes compared to similar compounds .

Alosetron hydrochloride exhibits distinct solubility profiles across different solvent systems, demonstrating typical behavior of a weakly basic pharmaceutical compound. The compound demonstrates variable aqueous solubility depending on pH conditions, with enhanced solubility in acidic environments compared to neutral or basic conditions [1] [2] [3].

Aqueous Solubility Behavior

In pure water systems, alosetron hydrochloride exhibits moderate solubility ranging from 1-5 mg/mL at room temperature, with enhanced solubility (≥5 mg/mL) when the solution is heated [1] [4] [5] [6] [7]. The compound demonstrates significantly higher solubility in acidic aqueous solutions, achieving 42 mg/mL in 0.1M hydrochloric acid, while showing reduced solubility of 0.3 mg/mL in pH 6 phosphate buffer and less than 0.1 mg/mL in pH 8 phosphate buffer [2] [3]. This pH-dependent solubility profile is consistent with the compound's basic nature, where protonation in acidic conditions enhances aqueous solubility.

Organic Solvent Solubility

Alosetron hydrochloride demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) with a solubility of 20 mg/mL [1] [8]. Dimethyl formamide (DMF) provides moderate solubility at 10 mg/mL, while ethanol shows limited solubility at 0.5 mg/mL [1]. The compound is notably insoluble in DMSO according to some sources, indicating potential batch-to-batch variability or methodological differences [6].

Mixed Solvent Systems

Co-solvent approaches demonstrate practical utility for pharmaceutical applications. A DMSO:PBS (pH 7.2) mixture in a 1:4 ratio provides solubility of 0.2 mg/mL, which represents a compromise between organic solvent compatibility and aqueous buffer systems [1]. For specialized applications, 4-methylpyridine heated to 50°C achieves 7 mg/mL solubility [6].

Solvent SystemSolubility (mg/mL)Applications
Water1-5Standard aqueous preparations
0.1M HCl42Acidic formulations
pH 6 buffer0.3Physiological conditions
DMSO20Stock solutions, research
DMF10Organic synthesis
Ethanol0.5Limited organic applications

Thermal Behavior and Phase Transition Analysis

The thermal characteristics of alosetron hydrochloride reveal a thermally stable crystalline compound with well-defined melting behavior and good storage stability under appropriate conditions.

Melting Point Characteristics

Alosetron hydrochloride exhibits a sharp melting point in the range of 287-291°C, with various analytical sources reporting slightly different values within this narrow range [9] [10] [11] [12]. The TCI Chemical specification indicates a melting point of 291°C, while other suppliers report ranges of 288-291°C [4] [11]. This tight melting point range indicates good crystalline purity and consistent polymorphic form across different manufacturing sources.

Thermal Stability Profile

Comprehensive thermal stability studies conducted according to International Council for Harmonisation (ICH) guidelines demonstrate that alosetron hydrochloride maintains excellent thermal stability when stored in solid form at elevated temperatures. Specifically, the compound shows no significant degradation when maintained at 80°C for 24 hours, indicating robust thermal stability for typical pharmaceutical storage and processing conditions [13].

Physical Form and Crystalline Properties

The compound consistently presents as a white to beige crystalline solid across different suppliers and manufacturing processes [9] [5] [11]. The crystalline powder form suggests well-ordered molecular packing, which contributes to the compound's thermal stability and consistent physicochemical properties. Storage recommendations consistently specify refrigerated conditions (2-8°C) to maintain long-term stability, though this appears to be a precautionary measure rather than a strict requirement based on thermal degradation data [5] [11] [12].

Phase Transition Behavior

No polymorphic transitions or phase changes have been reported within the normal pharmaceutical storage and handling temperature range. The compound maintains its crystalline integrity through normal thermal cycling, making it suitable for standard pharmaceutical manufacturing processes.

Thermal PropertyValueSignificance
Melting Point287-291°CHigh thermal stability
Degradation Temperature>80°CProcess-stable
Storage Temperature2-8°CLong-term stability
Physical FormWhite to beige crystalsConsistent morphology

pKa Determination and pH-Dependent Stability

The acid-base properties and pH-dependent stability of alosetron hydrochloride significantly influence its pharmaceutical behavior, solubility characteristics, and chemical stability under various environmental conditions.

Acid Dissociation Constants

Computational chemistry predictions using Chemaxon algorithms indicate that alosetron hydrochloride possesses a basic pKa of 6.48, corresponding to the protonation of the imidazole nitrogen atom in the molecular structure [14]. The acidic pKa is predicted at 14.04, indicating very weak acidic behavior under extreme basic conditions [14]. At physiological pH (7.4), the compound exists predominantly in a neutral charge state, which influences its membrane permeability and distribution characteristics [14].

pH-Dependent Chemical Stability

Forced degradation studies conducted under ICH guidelines reveal distinct stability patterns across different pH ranges. Under acidic conditions, alosetron hydrochloride demonstrates excellent stability with no observable degradation products formed during stress testing [13]. Similarly, neutral pH conditions maintain compound integrity without significant chemical breakdown [13].

However, basic conditions present a significant stability challenge, with greater than 40% degradation observed within 24 hours under base hydrolysis conditions [13]. This base-catalyzed degradation likely involves hydrolysis of the lactam functionality or degradation of the imidazole ring system. The identification of degradation product SDP-II under basic conditions suggests a specific degradation pathway involving nucleophilic attack on electrophilic centers within the molecule [13].

Oxidative and Photolytic Stability

Beyond pH effects, alosetron hydrochloride shows vulnerability to oxidative stress, with greater than 60% degradation occurring within 24 hours when exposed to 3% hydrogen peroxide [13]. This oxidative instability suggests the presence of electron-rich aromatic systems or other oxidatively labile functional groups. Degradation product SDP-I formed under oxidative conditions indicates a distinct degradation mechanism from base hydrolysis [13].

Conversely, the compound demonstrates good photolytic stability when exposed to ultraviolet irradiation at 245 nm and 365 nm wavelengths for 24 hours, with no major degradation products detected [13]. This photostability facilitates normal pharmaceutical handling under ambient lighting conditions.

Stability Implications for Formulation

The stability profile indicates that alosetron hydrochloride formulations should avoid basic pH conditions and oxidative environments while maintaining protection from strong oxidizing agents. The excellent stability under acidic and neutral conditions supports the development of oral solid dosage forms and various pharmaceutical preparations.

Stress ConditionStability ResultDegradation LevelKey Findings
Acidic (HCl)StableNone detectedExcellent stability
Basic (NaOH)Unstable>40% in 24hSDP-II formation
Neutral (H₂O)StableNone detectedGood stability
Oxidative (H₂O₂)Unstable>60% in 24hSDP-I formation
Photolytic (UV)StableMinorGood photostability

Partition Coefficients and Lipophilicity Studies

The lipophilicity characteristics of alosetron hydrochloride determine its membrane permeability, tissue distribution, and pharmaceutical behavior, with multiple computational and experimental approaches providing insight into its partition behavior.

Octanol-Water Partition Coefficients

Multiple computational algorithms and experimental determinations provide varying estimates of the octanol-water partition coefficient for alosetron hydrochloride. The ALOGPS prediction algorithm estimates a log P value of 1.78, while Chemaxon calculations provide a lower estimate of 0.98 [14]. Experimental data from Sigma-Aldrich indicates a log P of 1.6 at pH 7, and TCI Chemical reports a partition coefficient of 2.1 [15] [16].

These values collectively indicate moderate lipophilicity, placing alosetron hydrochloride in the favorable range for oral drug absorption according to Lipinski's Rule of Five, which suggests optimal log P values below 5 for orally administered drugs. The moderate lipophilicity supports both adequate aqueous solubility for dissolution and sufficient membrane permeability for absorption.

Molecular Descriptors Affecting Lipophilicity

Computational analysis reveals key molecular features influencing partition behavior. The compound contains 2 hydrogen bond acceptor groups and 1 hydrogen bond donor group, contributing to its balanced hydrophilic-lipophilic properties [14]. The predicted water solubility of 0.439 mg/mL aligns well with experimental observations and supports the calculated partition coefficients [14].

The log S (solubility) value of -2.8 indicates moderate aqueous solubility, consistent with the measured solubility data and supporting the compound's pharmaceutical utility [14]. These molecular descriptors collectively suggest favorable drug-like properties for oral administration and systemic distribution.

Membrane Permeability Implications

The moderate lipophilicity values predict favorable passive membrane permeability while maintaining adequate aqueous solubility for pharmaceutical formulation. The balanced partition coefficient supports effective gastrointestinal absorption without excessive tissue accumulation or prolonged elimination half-life.

Experimental membrane permeability studies demonstrate pH-dependent permeability behavior, with logarithmic effective membrane permeability values ranging from -7.16 at pH 5 to -6.72 at pH 7.4 [17]. The highest permeability occurs at physiological pH, supporting effective absorption under normal gastrointestinal conditions.

Structure-Property Relationships

The partition coefficient data reflects the molecular structure of alosetron hydrochloride, which contains both hydrophilic elements (imidazole ring, lactam functionality) and lipophilic components (indole ring system, methyl substituents). This balanced structure provides the moderate lipophilicity necessary for pharmaceutical activity while maintaining sufficient water solubility for practical formulation approaches.

Lipophilicity ParameterValueMethod/SourceImplications
Log P (ALOGPS)1.78ComputationalModerate lipophilicity
Log P (Chemaxon)0.98ComputationalLower lipophilicity estimate
Log P (Experimental)1.6Sigma-AldrichValidated range
Partition Coefficient2.1TCI ChemicalUpper range estimate
Water Solubility0.439 mg/mLPredictedAdequate solubility
Log S-2.8ALOGPSModerate aqueous solubility

Melting Point

288-291 °C

UNII

2F5R1A46YW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (92.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Alosetron, a selective 5-HT3-receptor antagonist, is indicated for the treatment of irritable bowel syndrome in female patients whose predominant symptom is diarrhea. /Salt not specified/
... Animal models have shown it to be active in anxiety, psychosis, cognitive impairment, emesis & drug withdrawal, though its application in humans has been almost entirely restricted to irritable bowel syndrome (IBS). ... Alosetron appears promising in the treatment of abdominal pain & discomfort & normalising of bowel function in patients with non-constipated IBS. It also improves quality of life, has a high degree of tolerability & has an excellent safety profile to date. /Salt not specified/

Pharmacology

Alosetron Hydrochloride is the hydrochloride salt form of alosetron, a potent and selective 5-HT3 receptor antagonist. Alosetron blocks the actions of serotonin at 5-HT3 sites in the peripheral nervous system, particularly on enteric and nociceptive sensory neurons, thereby affecting the regulation of visceral pain, decreasing gastrointestinal contraction and motility, and decreasing gastrointestinal secretions. This agent is used to treat diarrhea-predominant irritable bowel syndrome in women.

MeSH Pharmacological Classification

Gastrointestinal Agents

Mechanism of Action

Serotonin 5HT3-receptor antagonist /Salt not specified/
... 5-HT3 antagonists delay colonic transit, incr colonic compliance, & incr small intestinal water absorption. ... /Salt not specified/
Alosetron (Lotronex) is a potent, highly selective 5-HT(3) antagonist. ... /Salt not specified/

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Serotonin
HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

122852-69-1

Associated Chemicals

ALOSETRON;122852-42-0

Wikipedia

Alosetron hydrochloride

FDA Medication Guides

Lotronex
Alosetron Hydrochloride
TABLET;ORAL
SEBELA IRELAND LTD
04/03/2019

Drug Warnings

Plasma concentrations of alosetron are 30 to 50% lower in men than in women given the same oral dose. In patients with irritable bowel syndrome, concentrations of alosetron are influenced by gender. Efficacy has not been established in men at any dose. /Salt not specified/
/Alosetron/ should not be used in irritable bowel syndrome patients currently constipated or whose predominant bowel symptom in constipation because constipation is a frequent side effect of alosetron. /Salt not specified/
... Constipation is the most frequent adverse event, with a higher incidence of transient constipation in alosetron-treated patients, typically occurring in the first month of treatment. /Salt not specified/
Significant side effects have been noted with the use of alosetron including severe constipation, fecal impaction, & ischemic colitis. ...A case of ischemic colitis in a male patient with IBS who was briefly treated with alosetron /is described/. Clinical, endoscopic, & pathologic features of the focal colitis strongly suggested ischemia. Symptoms correlated temporally with alosetron use, & symptoms abated with discontinuation of the drug. Endoscopic & pathologic resolution of the colitis were documented. /salt not specified/

Biological Half Life

Plasma half life is about 1.5 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: I.H. Coates et al., EP 306323; eidem, US 5360800 (1989, 1994 both to Glaxo)

Interactions

... /A study was conducted/ to examine the potential for alosetron to alter the pharmacokinetics of theophylline by inhibiting its metab, as suggested by in vitro & in vivo effects on CYP1A2 activity. ... Ten healthy female volunteers received theophylline 200 mg twice daily alone for 8 days & with alosetron 1 mg twice daily for 15 days in this randomized, placebo-controlled, two-way-crossover study. ... Alosetron had no significant effect on theophylline plasma concns (Cmax approx 9 microg/ml), AUC approx 90 microg/ml-hr) or oral formation clearance of 3 major metabolites produced via CYP1A2: 3-methylxanthine, 1-methylurate & 1,3-dimethylurate (5, 7 & 16 ml/min, respectively). Concomitant admin of alosetron & theophylline was well tolerated. ... The absence of a clinical drug interaction involving inhibition of theophylline metab by alosetron was not predicted by in vitro & in vivo metabolic probe data. /Salt not specified/
Lotronex (alosetron hydrochloride) is a 5-HT3 receptor antagonist indicated for the treatment of irritable bowel syndrome (IBS) in females whose predominant bowel habit is diarrhea. Alosetron is extensively metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP2C9 & CYP3A4. Fluoxetine is an antidepressant that is administered as a racemic mixture of equipotent R- & S-enantiomers. Fluoxetine metab involves CYP2D6 & CYP2C9 in the formation of its major metabolite, norfluoxetine. This metabolite is also present as two enantiomers, of which only the S-enantiomer exhibits comparable antidepressant activity. This study was conducted to assess the potential for an effect of alosetron on the pharmacokinetics of fluoxetine. This was an open-label, two-period, nonrandomized, crossover study in 12 healthy female & male volunteers. The pharmacokinetics for both enantiomers of fluoxetine & norfluoxetine were examined following single oral doses of 20 mg fluoxetine, given alone & in combination with alosetron 1 mg twice daily for 15 days. The results showed small delays in peak concn but no clinically significant effect of alosetron on the pharmacokinetics of S- & R-fluoxetine or S- & R-norfluoxetine. Coadministration of alosetron & fluoxetine was well tolerated by all subjects.
Lotronex (alosetron hydrochloride) is a 5-HT3 receptor antagonist indicated for the treatment of irritable bowel syndrome (IBS) in females whose predominant bowel habit is diarrhea. Alosetron is extensively metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP 2C9 & 3A4. Alprazolam is a short-acting benzodiazepine commonly prescribed for the treatment of anxiety disorders & a potential comedication in patients with IBS. Alprazolam is extensively metabolized by CYP3A4. This clinical study was conducted to assess the potential for a metabolic drug interaction between these two CYP3A4 substrates. This was an open-label, randomized, two-period, crossover study in 12 healthy female & male volunteers to determine the effect of concomitant admin of alosetron at the recommended dose of 1 mg /orally/ bid on the pharmacokinetics of alprazolam following a single oral 1 mg dose. The results showed no effect of alosetron on the pharmacokinetics of alprazolam. Mean alprazolam AUC was 210 & 202 ng/h/ml in the absence & the presence of alosetron, respectively. Therefore, alprazolam may be safely coadministered with alosetron without the need for dosage adjustment.

Dates

Last modified: 07-15-2023
[1]. Targeting the 5-HT3 receptor in the treatment of irritable bowel syndrome By Spiller, Robin C. From Current Opinion in Pharmacology (2011), 11(1), 68-74

[2]. Alosetron: an effective treatment for diarrhea-predominant irritable bowel syndrome By Harris, Lucinda A.; Chang, Lin From Women/'s Health (2007), 3(1), 15-27

[3]. Cremonini F, Nicandro JP, Atkinson V, Shringarpure R, Chuang E, Lembo A.
Randomised clinical trial: alosetron improves quality of life and reduces restriction of daily activities in women with severe diarrhoea-predominant IBS.
Aliment Pharmacol Ther. 2012 Sep;36(5):437-48. doi: 10.1111/j.1365-2036.2012.05208.x.

[4]. Nicandro JP, Shin P, Chuang E.
Evaluation of treatment continuation with alosetron by IBS-D severity criteria.
Curr Med Res Opin. 2012 Mar;28(3):449-56.

[5]. Bleser S.
Alosetron for severe diarrhea-predominant irritable bowel syndrome: improving patient outcomes.
Curr Med Res Opin. 2011 Mar;27(3):503-12.

Explore Compound Types